molecular formula C11H19IO B2935931 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane CAS No. 1862924-65-9

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane

Cat. No.: B2935931
CAS No.: 1862924-65-9
M. Wt: 294.176
InChI Key: SEVQEWLEBNIPLM-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-8-methyl-1-oxaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes an oxaspiro ring system

Scientific Research Applications

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, especially in the design of molecules with specific biological activities.

    Material Science:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on how the compound interacts with biological systems . Without specific information or studies on this compound, it’s challenging to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, safety and hazards, and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a spirocyclic precursor using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized spiro compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an iodomethyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IO/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVQEWLEBNIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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